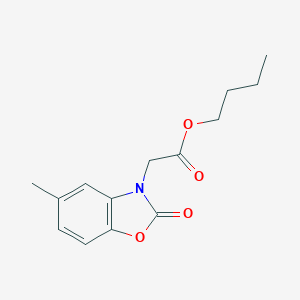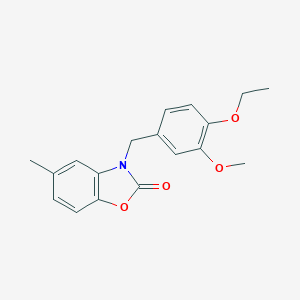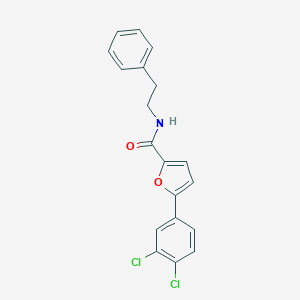![molecular formula C24H33N3O4S2 B285827 N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)
N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by sulfonylation and subsequent coupling with the dimethylbenzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,6-dimethyl-3-{[4-(2-methyl-2-propenyl)-1-piperazinyl]sulfonyl}phenyl)-N,4-dimethylbenzenesulfonamide: shares similarities with other sulfonamide derivatives and piperazine-containing compounds.
Sulfonylphenyl derivatives: These compounds have similar sulfonyl groups and phenyl rings, contributing to comparable chemical properties.
Piperazine derivatives: Compounds containing the piperazine ring exhibit similar biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of sulfonylphenyl and piperazine moieties makes it a valuable tool for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C24H33N3O4S2 |
|---|---|
Molekulargewicht |
491.7 g/mol |
IUPAC-Name |
N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H33N3O4S2/c1-18(2)17-26-13-15-27(16-14-26)33(30,31)23-12-9-20(4)24(21(23)5)25(6)32(28,29)22-10-7-19(3)8-11-22/h7-12H,1,13-17H2,2-6H3 |
InChI-Schlüssel |
VWNWRGMASWSZFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)CC(=C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)CC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-Chloro-6,7-dimethoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B285812.png)
![N-(3-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285820.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![6-{[(4-methylphenyl)sulfonyl]amino}-N-phenylhexanamide](/img/structure/B285822.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[3-(4-Formyl-piperazine-1-sulfonyl)-2,6-dimethyl-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B285825.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
![N-(2-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285835.png)
